4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide
Overview
Description
4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as DMBI and is a member of the benzamide family. DMBI is a potent inhibitor of a specific enzyme known as poly(ADP-ribose) polymerase (PARP), which has been shown to play a critical role in DNA repair and cell survival.
Scientific Research Applications
Environmental Chemistry Applications
- Degradation Products Identification : The compound has been implicated in studies focusing on the identification of novel degradation products of certain herbicides in aqueous environments, highlighting its relevance in environmental monitoring and pollution control strategies. For instance, the photolytic reaction products of sulfonylurea herbicides were efficiently separated and analyzed using capillary electrophoresis coupled with mass spectrometry, demonstrating the compound's role in understanding environmental degradation processes (Scrano et al., 2006).
Materials Science Applications
- Metal–Organic Frameworks (MOFs) : The compound has found application in the synthesis and study of metal–organic frameworks, particularly in exploring their structure, thermostability, and luminescence properties. This research contributes to the development of new materials with potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2012).
Molecular Docking and Drug Design
- Biological Evaluation and Drug Design : The compound has been utilized in the synthesis and biological evaluation of novel benzenesulfonamide derivatives, with a focus on their potential antitumor activity and interaction with key biological targets. This research aids in the design of new therapeutic agents with improved efficacy and specificity (Fahim & Shalaby, 2019).
Pharmaceutical Chemistry Applications
- Anti-Tubercular Compounds : Research into 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showcased promising anti-tubercular activity, contributing to the ongoing search for effective treatments against tuberculosis. This study emphasizes the compound's role in the development of new pharmacological agents (Nimbalkar et al., 2018).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-25-19-13-12-18(16-6-5-7-17(20(16)19)22(25)27)23-21(26)14-8-10-15(11-9-14)30(28,29)24(2)3/h5-13H,4H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFAFDWZNXLQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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